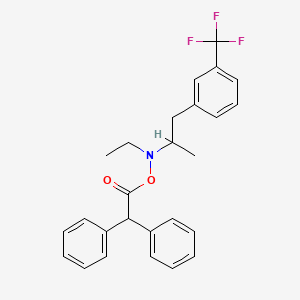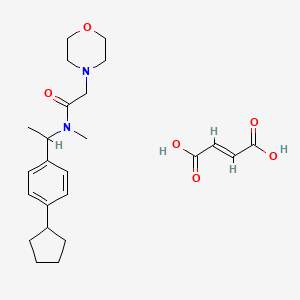
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenylsulfonylamino group, and a dibenzoxepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepin ring system.
Introduction of the Bromine Atom: Bromination of the dibenzoxepin core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylsulfonylamino Group: This step involves the reaction of the brominated dibenzoxepin with a phenylsulfonylamine derivative under suitable conditions to introduce the phenylsulfonylamino group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thioether linkage and bromine atom may also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 9-Bromo-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- 9-Bromo-11-(2-(methylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
Uniqueness
The uniqueness of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenylsulfonylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds.
特性
CAS番号 |
123226-48-2 |
|---|---|
分子式 |
C23H20BrNO5S2 |
分子量 |
534.4 g/mol |
IUPAC名 |
11-[2-(benzenesulfonamido)ethylsulfanyl]-9-bromo-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H20BrNO5S2/c24-17-8-6-16-14-30-21-9-7-15(23(26)27)12-20(21)22(19(16)13-17)31-11-10-25-32(28,29)18-4-2-1-3-5-18/h1-9,12-13,22,25H,10-11,14H2,(H,26,27) |
InChIキー |
CUEOARNCNVPJMT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)Br)C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


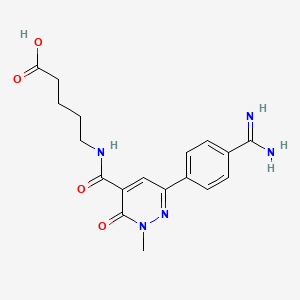



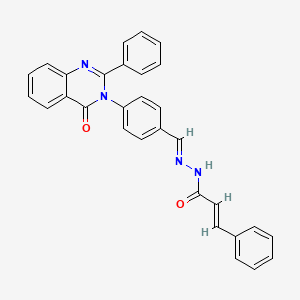
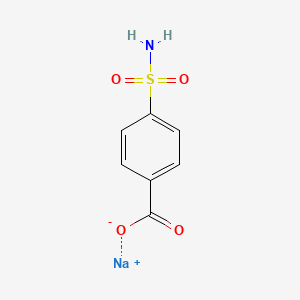



![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

